molecular formula C20H19FN2O2 B5910440 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone

1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone

Cat. No.: B5910440
M. Wt: 338.4 g/mol
InChI Key: FQPFPFUBBUBDOH-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone is a benzo[g]indazole derivative characterized by:

  • A fused bicyclic core (tetrahydrobenzo[g]indazole) with a partially saturated structure.
  • A 4-fluorophenyl substituent at position 2.
  • A methoxy group at position 5.
  • An ethanone (acetyl) group at position 2.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(24)23-20(13-3-6-15(21)7-4-13)18-9-5-14-11-16(25-2)8-10-17(14)19(18)22-23/h3-4,6-8,10-11,18,20H,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFPFUBBUBDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[g]indazole Derivatives

Compound 12a/12b ():
  • Structure: 3-(3-Fluoro-4-methoxyphenyl)-7-methoxy-6-nitro-benzo[g]indazol-2-yl-ethanone.
  • Key Differences :
    • Substituents : Features a 3-fluoro-4-methoxyphenyl group (vs. 4-fluorophenyl in the target compound) and a nitro group at position 6.
    • Synthesis : Prepared via cyclization of hydrazine hydrate with a chalcone precursor in acetic acid, followed by purification via CCTLC .
4-(3-Phenyl-benzo[g]indazol-2-yl)benzenesulfonamide ():
  • Structure : A benzenesulfonamide unit attached to a benzo[g]indazole core.
  • Key Differences: Functional Group: Contains a sulfonamide group (vs. ethanone in the target compound). Biological Relevance: Sulfonamides are known for antimicrobial and chemotherapeutic activities, suggesting divergent applications .

Pyrazole Derivatives

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ():
  • Structure : A dihydropyrazole with 4-fluorophenyl and 4-chlorophenyl substituents.
  • Key Differences: Core Heterocycle: Pyrazole (non-fused) vs. benzo[g]indazole (fused bicyclic). Synthesis: Condensation of chalcones with hydrazine hydrate in acetic acid, yielding 72% with m.p. 110–112°C .
  • Structural Analysis : Dihedral angles between pyrazole and fluorophenyl rings (4.89°–10.53°) indicate planarity, which may influence stacking interactions in biological targets .
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ():
  • Structure : Propionyl-substituted pyrazole with 4-fluorophenyl and phenyl groups.
  • Key Differences: Substituent Length: Propionyl (vs. acetyl) group introduces steric and electronic variations. Yield: 72% (ethanol recrystallization) .

Functional Analogs with Similar Substituents

Triazole Derivatives ():

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
  • Comparison :
    • Heterocycle : Triazole core (vs. indazole).
    • Substituents : Multiple fluorophenyl groups enhance lipophilicity and metabolic stability, similar to the target compound .

Imidazole Derivatives ():

  • Example : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole.
  • Comparison :
    • Electron-Donating Groups : Methoxy and dioxolane substituents (cf. methoxy in the target compound) may modulate solubility .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Biological Impact Example Compound
4-Fluorophenyl Moderate -I effect Enhanced binding to hydrophobic pockets Target compound
Nitro (NO₂) Strong -I effect Increased reactivity, potential toxicity Compound 12a
Sulfonamide Polar, -I effect Antimicrobial activity Benzenesulfonamide

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